molecular formula C7H8BrN3 B2982313 5-Bromo-2-cyclopropyl-pyrimidin-4-ylamine CAS No. 1381936-37-3

5-Bromo-2-cyclopropyl-pyrimidin-4-ylamine

Cat. No.: B2982313
CAS No.: 1381936-37-3
M. Wt: 214.066
InChI Key: GCDLGFZXMARKFV-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropyl-pyrimidin-4-ylamine: is an organic compound with the molecular formula C7H8BrN3 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyclopropyl-pyrimidin-4-ylamine typically involves the cyclization of appropriate precursors followed by bromination. One common method starts with the synthesis of N-cyclopropyl-pyrimidin-4-ylamine, which is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Chemistry: 5-Bromo-2-cyclopropyl-pyrimidin-4-ylamine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory, antiviral, and anticancer agent. Its derivatives have shown promising activity against various biological targets .

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclopropyl-pyrimidin-4-ylamine involves its interaction with specific molecular targets in biological systems. It can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-cyclopropyl-pyrimidin-4-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group can influence its reactivity and interaction with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

5-bromo-2-cyclopropylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3/c8-5-3-10-7(4-1-2-4)11-6(5)9/h3-4H,1-2H2,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDLGFZXMARKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C(=N2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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